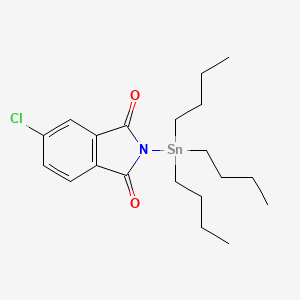
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom bonded to three butyl groups and a chloro-substituted isoindole dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-chloro-1H-isoindole-1,3(2H)-dione with tributyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the stannylated product. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The tributyltin group can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in Stille coupling reactions, where the tributyltin group is replaced by a carbon-carbon bond formation with an organic halide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides, amines, or thiols can be used under mild conditions.
Coupling Reactions: Palladium catalysts are commonly used in Stille coupling reactions, often in the presence of a base like cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound, while substitution reactions would yield various substituted isoindole dione derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Biology and Medicine:
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione primarily involves its reactivity as an organotin compound. The tributyltin group can undergo transmetalation in the presence of palladium catalysts, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in coupling reactions to synthesize complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-2-(tributylstannyl)pyridine
- 5-Chloro-3-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
Uniqueness
5-Chloro-2-(tributylstannyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole dione structure, which imparts distinct reactivity compared to other stannylated compounds. This uniqueness makes it valuable in specific synthetic applications where the isoindole dione moiety is required.
Eigenschaften
CAS-Nummer |
94105-40-5 |
|---|---|
Molekularformel |
C20H30ClNO2Sn |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
5-chloro-2-tributylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H4ClNO2.3C4H9.Sn/c9-4-1-2-5-6(3-4)8(12)10-7(5)11;3*1-3-4-2;/h1-3H,(H,10,11,12);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
AQZLYRLUZNCABV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)N1C(=O)C2=C(C1=O)C=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)
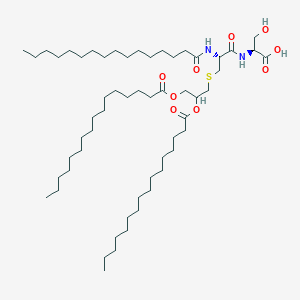
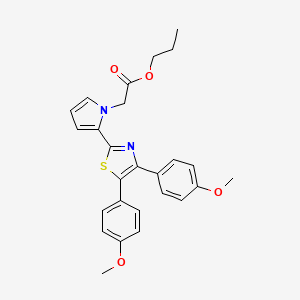

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)




![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
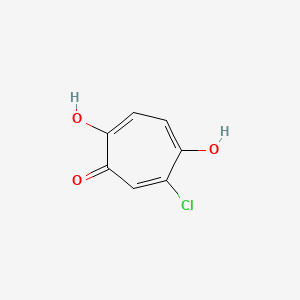

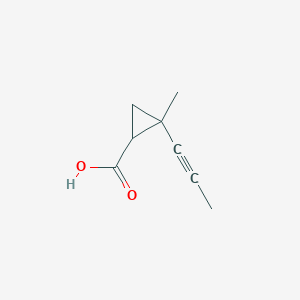
![1-[Ethyl([1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14343191.png)
